C2-Ceramide vs. C6-Ceramide: Opposing Effects on Platelet Activation and Calcium Mobilization
In washed rabbit platelets stimulated with thrombin or U46619 (a thromboxane A2 analog), C2-ceramide dose-dependently inhibited aggregation and arachidonic acid liberation, whereas C6-ceramide and C8-ceramide enhanced these responses. Furthermore, C6-ceramide, but not C2-ceramide, enhanced the U46619-induced increase in cytoplasmic free Ca2+ concentration and prevented its progressive decrease [1]. This functional antagonism demonstrates that acyl chain length dictates whether short-chain ceramides act as platelet inhibitors or activators. Researchers studying platelet function or thrombosis must select C2-ceramide specifically for inhibitory applications; substituting with C6-ceramide would invert the experimental outcome.
| Evidence Dimension | Platelet aggregation and calcium mobilization |
|---|---|
| Target Compound Data | Dose-dependently inhibited aggregation and arachidonic acid liberation; did not enhance Ca2+ increase |
| Comparator Or Baseline | C6-ceramide and C8-ceramide enhanced aggregation and arachidonic acid liberation; C6-ceramide enhanced and sustained Ca2+ increase |
| Quantified Difference | Opposite functional effects (inhibition vs enhancement) |
| Conditions | Washed rabbit platelets stimulated with thrombin or U46619 |
Why This Matters
This qualitative functional divergence mandates that procurement decisions for platelet studies explicitly specify C2-ceramide for inhibitory applications; substituting C6-ceramide would produce diametrically opposite results and invalidate mechanistic interpretation.
- [1] Hashizume T, Kageura T, Sato T. Different effects of cell-permeable ceramide analogs on platelet activation. IUBMB Life. 2008;50(1):51-55. View Source
